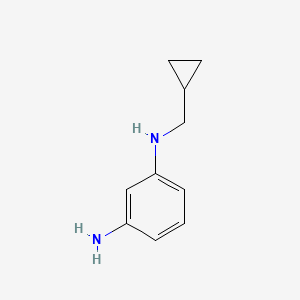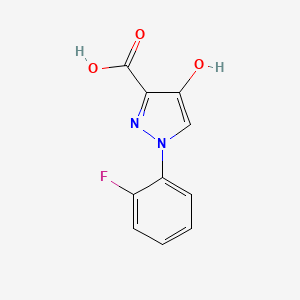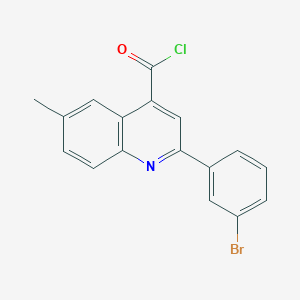
2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved in the synthesis .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed .Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
- Application : The compound 2-(3-Bromophenyl)imidazo[2,1-b]oxazole is synthesized using a microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide .
- Method : The reaction is carried out in the presence of potassium carbonate as a base and dimethylformamide as a solvent . The formation of this compound is explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .
- Results : The resulting compound, 2-(3-bromophenyl)imidazo[2,1-b]oxazole, is relevant to the preparation of organic electroluminescent device materials .
- Application : A derivative of the compound, N’-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides, has been synthesized and evaluated for its anti-fungal activity .
- Method : The title compounds were prepared by condensation of substituted aromatic aldehydes with N’-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides .
- Results : Among the synthesized compounds, some have shown good anti-fungal activity and Anti-Microbial Activity (500 µg mL-1) when compared to reference drugs Ketoconazole (25µg mL-1) and Chloramphenicol (25 µg mL-1) .
Organic Synthesis
Pharmaceutical Research
- Application : A compound similar to “2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride”, namely 2-[18 F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18 F-PD153035], has been synthesized for use in Positron Emission Tomography (PET) imaging .
- Method : The compound was synthesized by nucleophilic displacement of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18 F . The synthesis was simplified and automated using Sep-Pak purification .
- Results : The compound was obtained in 20–30% yields with more than 99% radiochemical purity . Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .
- Application : 2-Bromophenol, a bromophenol compound, functions as a metabolite in marine organisms .
- Method : The production of organic bromine compounds can be accomplished through a wide variety of different chemical reactions; however, addition and substitution reactions are the ones that are utilized the most frequently in industrial settings .
- Results : 2-Bromophenol is found in naturally occurring quantities in Ulva lactuca .
- Application : 3-Bromophenol, another bromophenol compound, is used as an intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs, as well as in organic synthesis .
- Method : 3-Bromophenol can be synthesized from a reaction with benzoyl chloride in the presence of triethylamine, which acts as a catalyst .
- Results : 3-Bromophenol has the ability to inhibit the activity of enzymes .
Radiosynthesis
Bromophenols in Marine Organisms
Pharmaceutical Intermediate
- Application : Sulfonamides, such as 3-bromo-N-(3-fluorophenyl) benzenesulfonamide, have been used as antibacterial drugs for decades .
- Method : This compound is synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
- Results : The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed .
- Application : Electrophilic aromatic substitution is a common reaction in organic chemistry, where an electrophile substitutes a hydrogen atom in an aromatic compound .
- Method : This reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
- Results : A substitution product of benzene, C6H5X, is formed .
- Application : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Method : The main strategies to build up borinic acids rely either on the addition .
- Results : These compounds are used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyestuffs .
Antibacterial Drugs
Electrophilic Aromatic Substitution
Organoborane Compounds
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-bromophenyl)-6-methylquinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO/c1-10-5-6-15-13(7-10)14(17(19)21)9-16(20-15)11-3-2-4-12(18)8-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWGNZAPCMERLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1372751.png)
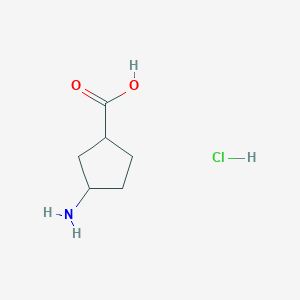
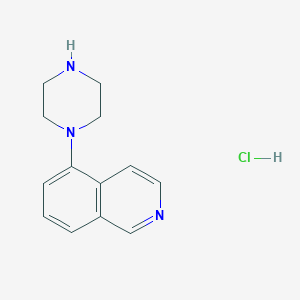
![3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1372757.png)
![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)
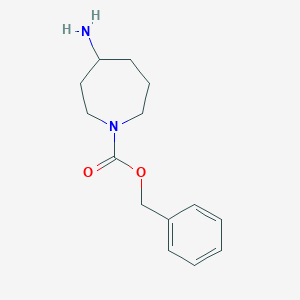
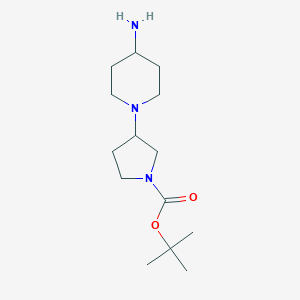
![[1-(4-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1372763.png)
![3-{[(2-Ethylhexyl)oxy]methyl}aniline](/img/structure/B1372766.png)
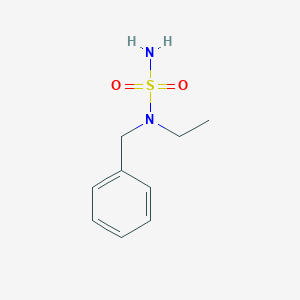
![3-[(3-Aminophenyl)amino]benzonitrile](/img/structure/B1372768.png)
